

Inter-laboratory validation of (+)-Dehydrolinalool analytical methods

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Compound of Interest

Compound Name: Dehydrolinalool, (+)-

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Comparative Guide to Analytical Methods for (+)-Dehydrolinalool

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantitative analysis of (+)-Dehydrolinalool and structurally similar compounds. While specific inter-laboratory validation studies for (+)-Dehydrolinalool were not identified in the public domain, this document summarizes single-laboratory validation data for relevant analytical techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The provided data and protocols can serve as a valuable resource for developing and validating in-house analytical methods.

Data Presentation: Quantitative Method Performance

The following tables summarize the performance characteristics of various chromatographic methods used for the analysis of dehydrolinalool and the structurally related compound, linalool. This data is collated from single-laboratory validation studies.

Table 1: Gas Chromatography (GC) Method Performance

Analyte	Method	Linearity (Concentration Range)	Recovery (%)	Precision (RSD)	Limit of Quantitation (LOQ)	Citation
Dehydrolinalool	GC-FID	Not Specified	99.7% - 100.9%	< 0.5%	Not Specified	[1]
Fragrance Allergens (including Linalool)	GC-MS	0.1-10 µg/mL ($r^2 > 0.995$)	84.4% - 119% (intra-day and inter-day)	< 13.5% (CV)	2-20 µg/g	[2][3][4]
Linalool in Essential Oils	SPME-GC-MS	$R^2 \geq 0.98$ (Internal Standard Calibration)	Typically within 20% of expected concentrations	Not Specified	Not Specified	[5]
Linalool in Wine	GC-MS	Not Specified	Not Specified	2.23% (for 8 replicate analyses)	Not Specified	[6]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

Analyte	Method	Linearity (Concentration Range)	Recovery (%)	Precision (RSD)	Limit of Quantitation (LOQ)	Citation
Linalool in Plant Samples	HPLC-PDA	5–200 µg/mL ($r = 0.9975$)	92%–112%	1.85% (n=9)	Not Specified	[7][8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the data tables.

Gas Chromatography (GC) Protocols

1. GC-FID Method for Dehydrolinalool in Synthesis Samples^[1]

- Instrument: Capillary Gas Chromatography with Flame Ionization Detection (FID).
- Column: HP-FFAP capillary column (30 m × 0.32 mm i.d. × 0.25 μm).
- Carrier Gas: Nitrogen.
- Flow-Rate: 0.6 mL/min.
- Split Ratio: 150:1.
- Temperature Program: Not specified in detail, but mentioned as "programmed temperature".
- Analysis Time: 18 minutes.

2. GC-MS Method for Fragrance Allergens (including Linalool) in Cosmetics^{[2][3]}

- Sample Preparation: Liquid-liquid extraction using a methyl tert-butyl ether/water system. The supernatant is collected, filtered, and diluted with methyl tert-butyl ether prior to analysis.
- Injection Mode: Pulsed splitless.
- GC Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp 1: Increase to 125°C at 3°C/min.
 - Ramp 2: Increase to 230°C at 7°C/min.
 - Ramp 3: Increase to 300°C at 20°C/min.
 - Final hold: 5 minutes at 300°C.

3. GC-MS Method for Linalool in Yuzu Essential Oil[9]

- Column: DB-Wax fused-silica capillary column (60 m × 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium.
- Flow Rate: 0.8 ml/min.
- Injector Temperature: 250°C.
- Split Ratio: 1:100.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: Increase to 100°C at a rate of 2°C/min.
 - Post-run: Heat to 230°C and hold for 15 minutes for sterilization.

High-Performance Liquid Chromatography (HPLC) Protocol

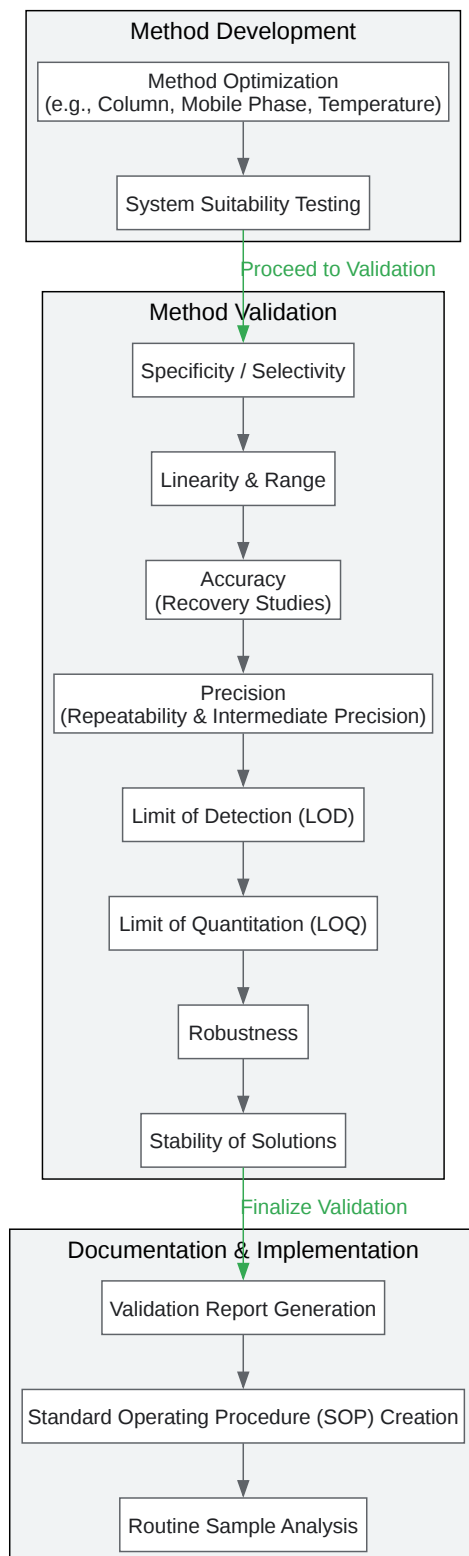
1. HPLC-PDA Method for Linalool in Plant Samples[7][8]

- Instrument: Waters 1525 Binary HPLC Pump with a Waters 2996 photodiode array detector.
- Column: Waters reversed-phase C18 analytical column (4.6 mm × 250 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (55:45, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 210 nm.
- Sample Preparation: Plant samples are ground and mixed with ethanol, followed by ultrasonic irradiation for 20 minutes. The resulting suspension is filtered before injection.

Mandatory Visualization

The following diagram illustrates a typical workflow for the single-laboratory validation of an analytical method for (+)-Dehydrolinalool.

Workflow for Single-Laboratory Analytical Method Validation

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Caption: Workflow for single-lab analytical method validation.

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